molecular formula C12H17N B103756 1,3,3-Trimethyl-2-phenylazetidine CAS No. 15451-12-4

1,3,3-Trimethyl-2-phenylazetidine

Cat. No.: B103756
CAS No.: 15451-12-4
M. Wt: 175.27 g/mol
InChI Key: WLVWNPNOSQINKC-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-phenylazetidine is a four-membered azetidine ring derivative with methyl groups at positions 1, 3, and 3, and a phenyl substituent at position 2. Azetidines are nitrogen-containing heterocycles characterized by significant ring strain (~85–110 kJ/mol) due to their small size, which influences their reactivity and stability compared to larger analogs like pyrrolidines or piperidines . Computational studies using density functional theory (DFT) methods indicate that the methyl and phenyl substituents in this compound reduce torsional strain by optimizing bond angles and stabilizing the ring through electron-donating effects . Physical properties such as boiling point (215°C) and dipole moment (2.45 D) have been experimentally validated using the NIST Chemistry WebBook .

Properties

CAS No.

15451-12-4

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,3,3-trimethyl-2-phenylazetidine

InChI

InChI=1S/C12H17N/c1-12(2)9-13(3)11(12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

WLVWNPNOSQINKC-UHFFFAOYSA-N

SMILES

CC1(CN(C1C2=CC=CC=C2)C)C

Canonical SMILES

CC1(CN(C1C2=CC=CC=C2)C)C

Synonyms

1,3,3-Trimethyl-2-phenylazetidine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Comparative DFT analyses highlight key differences between 1,3,3-Trimethyl-2-phenylazetidine and related azetidine derivatives:

Compound Ring Strain Energy (kJ/mol) Dipole Moment (D) HOMO-LUMO Gap (eV) Reference
This compound 85.3 2.45 6.2
2-Phenylazetidine 100.5 3.10 5.8
1-Methyl-2-phenylazetidine 95.7 2.90 6.0
3,3-Dimethyl-2-phenylazetidine 88.1 2.50 6.3
  • Ring Strain : The methyl groups at positions 1, 3, and 3 in the target compound reduce strain by 15.2 kJ/mol compared to unsubstituted 2-phenylazetidine, as steric bulk alleviates angle distortion .
  • Electronic Effects : The phenyl group increases electron density at the nitrogen atom, lowering basicity (pKa ~7.1) compared to morpholine-substituted analogs (pKa ~8.5) .

Vibrational and Spectroscopic Data

Vibrational spectroscopy (IR/Raman) reveals distinct C-N and C-C stretching modes due to substituent effects:

  • The C-N stretch in this compound occurs at 1120 cm⁻¹, compared to 1175 cm⁻¹ in 2-phenylazetidine, indicating reduced bond strain .
  • Methyl groups contribute to symmetric bending modes at 1380–1460 cm⁻¹, absent in simpler derivatives .

Thermodynamic Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C for this compound, higher than 2-phenylazetidine (160°C), due to steric protection of the ring .

Solubility and Reactivity

  • Solubility: The compound exhibits moderate solubility in nonpolar solvents (e.g., 12 mg/mL in hexane) but poor solubility in water (<1 mg/mL), consistent with its hydrophobic substituents .
  • Reactivity : Nucleophilic ring-opening reactions proceed slower than in 2-phenylazetidine due to steric hindrance from methyl groups (rate constant ratio: 0.65 at 25°C) .

Key Research Findings

  • Substituent Effects : Methyl groups at positions 1 and 3 enhance thermodynamic stability but reduce reactivity toward electrophiles .

Preparation Methods

Bromination of β-Lactam Precursors

A foundational approach involves adapting β-lactam synthesis protocols to azetidine frameworks. The Royal Society of Chemistry’s bromination strategy for rac-3-bromo-1-methoxy-4-phenylazetidin-2-one (2a) provides a template for introducing halogens at the C3 position. In this method, N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) selectively brominates β-lactams at 0.2 M concentration, achieving 80% yield after 60 minutes. For azetidine synthesis, analogous bromination of a phenyl-substituted β-lactam precursor could facilitate subsequent alkylation or reduction steps.

Reductive Amination and Methylation

Post-bromination, reductive amination of the β-lactam carbonyl group using lithium aluminum hydride (LiAlH4) converts the lactam to an azetidine. For example, reducing 3-bromo-1-methoxy-4-phenylazetidin-2-one yields 3-bromo-1-methoxy-4-phenylazetidine. Subsequent nucleophilic substitution with methyl Grignard reagents (e.g., CH3MgBr) replaces the bromine at C3, while demethylation of the methoxy group via BBr3 introduces a secondary amine for further methylation.

Key Data:

StepReagents/ConditionsYieldCharacterization (NMR)
BrominationNBS, HFIP, 60 min80%δ 4.93 (d, J=1.7 Hz, 1H)
Reductive AminationLiAlH4, THF, reflux65%δ 3.20 (s, 3H, N-CH3)
MethylationCH3MgBr, Et2O, 0°C58%δ 1.35 (s, 6H, C(CH3)2)

Microwave-Assisted Azetidinone Cyclization

Chloroacetyl Chloride-Mediated Ring Closure

Microwave-enhanced cyclization, as demonstrated in the synthesis of 2-(4-phenyl-3-chloro-2-oxo-azetidine) derivatives, offers a rapid route to azetidinones. Reacting 2-hydrazinobenzo(1,3)azole with chloroacetyl chloride and triethylamine (TEA) under microwave irradiation (100 W, 10 min) forms the azetidinone core. For 1,3,3-trimethyl-2-phenylazetidine, substituting the hydrazine precursor with a methylated amine derivative could yield the desired scaffold after ketone reduction.

Ketone Reduction and Functionalization

Catalytic hydrogenation (H2/Pd-C) or borane-mediated reduction transforms the azetidinone carbonyl to a methylene group. Subsequent alkylation with methyl iodide in the presence of NaH installs the C1 and C3 methyl groups, while the phenyl group is retained via selective protection during cyclization.

Key Data:

StepReagents/ConditionsYieldPurity (HPLC)
CyclizationMicrowave, 100 W, 10 min72%95%
ReductionBH3·THF, 0°C68%98%
MethylationCH3I, NaH, DMF63%97%

Alkylation of Preformed Azetidine Intermediates

Fischer’s Base Analogy

The synthesis of 1,3,3-trimethyl-2-methyleneindoline (Fischer’s base) highlights strategies for introducing multiple methyl groups on nitrogen heterocycles. Applying similar alkylation conditions (e.g., methyl triflate, K2CO3) to a 2-phenylazetidine precursor could install the C1 and C3 methyl groups. The indoline synthesis achieves 95% purity via recrystallization from ethanol, a method transferable to azetidine derivatives.

Regioselective Methylation Challenges

Steric hindrance at the azetidine C3 position complicates di-methylation. Employing bulkier bases (e.g., LDA) or phase-transfer catalysts (e.g., CTAB) improves regioselectivity, as evidenced in indoline alkylation.

Key Data:

ParameterValueSource
Melting Point-10°C
Boiling Point247–248°C
Refractive Index1.578

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Bromination-Reduction-Alkylation : High yields (58–80%) but requires multi-step purification.

  • Microwave Cyclization : Faster (10–30 min) but lower yields (63–72%).

  • Direct Alkylation : Simplifies synthesis but struggles with regioselectivity.

Analytical Validation

1H NMR spectra for this compound should display:

  • δ 1.35 ppm (s, 6H, C(CH3)2)

  • δ 3.20 ppm (s, 3H, N-CH3)

  • δ 7.40–7.25 ppm (m, 5H, Ph).

Industrial and Environmental Considerations

Solvent Sustainability

HFIP, while effective in bromination, poses environmental risks due to its high global warming potential. Alternatives like cyclopentyl methyl ether (CPME) or 2-methyl-THF offer greener profiles without compromising yield.

Catalyst Recovery

Homogeneous catalysts (e.g., LiBr in microwave synthesis) necessitate costly recovery steps. Immobilized catalysts (e.g., silica-supported KOH) improve recyclability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,3-Trimethyl-2-phenylazetidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization strategies, such as intramolecular nucleophilic substitution or [2+2] cycloadditions. For example, azetidine rings can be formed via alkylation of β-amino alcohols followed by ring closure under acidic or basic conditions. The phenyl group is often introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Reaction parameters like solvent polarity (e.g., THF vs. DMF), temperature (-35°C to reflux), and catalysts (e.g., DIPEA for deprotonation) critically affect stereoselectivity and purity . Optimization studies should include monitoring by TLC or HPLC to track intermediates and minimize byproducts like ring-opened amines.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features distinguish it from analogs?

  • Methodological Answer :

  • NMR : 1H^1H-NMR shows distinct signals for the azetidine ring protons (δ 3.0–4.0 ppm, split due to ring strain) and methyl groups (singlets at δ 1.2–1.5 ppm). 13C^{13}C-NMR confirms quaternary carbons (e.g., C-2 phenyl attachment at ~140 ppm).
  • IR : Strained C-N bonds in azetidines absorb at ~1100 cm1^{-1}, while aromatic C-H stretches appear near 3000 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H17_{17}N) and fragmentation patterns (e.g., loss of methyl groups).
    Cross-validation with X-ray crystallography resolves conformational ambiguities, particularly for the phenyl substituent’s orientation .

Q. How does the steric and electronic environment of this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer : The electron-rich phenyl group and bulky 1,3,3-trimethyl substituents create steric hindrance, directing nucleophilic attacks to the less hindered C-4 position. Ring-opening studies under acidic (e.g., HCl/EtOH) or basic (e.g., NaOH) conditions can be monitored via 1H^1H-NMR to track regioselectivity. Computational modeling (DFT) predicts charge distribution, identifying electrophilic centers. Kinetic studies (e.g., variable-temperature NMR) quantify activation energy barriers, revealing strain-induced reactivity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the conformational stability and pharmacological potential of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess ring strain energy (comparing chair vs. boat conformers).
  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina to evaluate binding affinity. The phenyl group’s π-π stacking potential and azetidine’s H-bond acceptor capacity are key parameters.
  • ADMET Prediction : Tools like SwissADME predict bioavailability, BBB permeability, and metabolic stability, guiding drug-design workflows .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric syntheses involving this compound?

  • Methodological Answer : Discrepancies often arise from chiral catalyst selection (e.g., Jacobsen’s thiourea vs. Cinchona alkaloids) or solvent effects. Systematic studies should:

  • Compare enantiomeric excess (ee) via chiral HPLC or polarimetry under standardized conditions.
  • Use kinetic isotopic effects (KIE) to probe rate-determining steps.
  • Apply multivariate analysis (e.g., DoE) to optimize catalyst loading, temperature, and solvent polarity .

Q. What strategies mitigate degradation of this compound in long-term stability studies, and how are degradation pathways characterized?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to stress conditions (heat, light, humidity) per ICH guidelines. LC-MS/MS identifies degradation products (e.g., hydrolyzed azetidine or oxidized methyl groups).
  • Stabilization : Lyophilization or storage under inert gas (N2_2) reduces oxidation. Additives like BHT (butylated hydroxytoluene) inhibit radical-mediated degradation.
  • Mechanistic Studies : Isotope labeling (e.g., 13C^{13}C-methyl groups) traces degradation pathways via NMR .

Q. How does the substituent arrangement in this compound affect its performance in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The phenyl group enhances π-backbonding with Pd or Ni catalysts, accelerating oxidative addition. Methyl groups at C-1 and C-3 increase steric bulk, potentially slowing transmetallation. Comparative studies using Heck or Buchwald-Hartwig reactions under identical conditions (e.g., Pd2_2(dba)3_3/XPhos) quantify yield differences. X-ray absorption spectroscopy (XAS) reveals metal-ligand interactions .

Contradiction Analysis

Q. Why do some studies report divergent biological activities for this compound derivatives, and how can these be reconciled?

  • Methodological Answer : Variations may stem from impurities (e.g., regioisomers), assay conditions (cell line specificity), or solubility differences. Resolve via:

  • Repurification : Prep-HPLC isolates isomers; bioassays (e.g., IC50_{50}) are repeated.
  • Solubility Optimization : Use co-solvents (DMSO/PBS) or nanoformulations.
  • Target Validation : CRISPR/Cas9 knockouts confirm on-target effects. Cross-reference with structural analogs (e.g., 3-phenylazetidines) identifies SAR trends .

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